Griseolutein B

Übersicht

Beschreibung

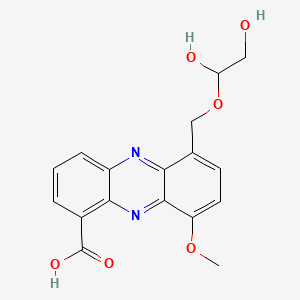

Griseolutein B is a phenazine antibiotic compound isolated from the soil bacterium Streptomyces griseoluteus. It is known for its potent antitrypanosomal activity, making it a significant compound in the field of medicinal chemistry . The compound has a complex structure characterized by a phenazine core with various functional groups attached, contributing to its biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Griseolutein B can be synthesized through the reductive cyclization of 2-nitrodiphenylamines using sodium borohydride in ethanolic sodium ethoxide solution . This method has been employed to synthesize related compounds such as griseoluteic acid and methyl diacetylthis compound.

Industrial Production Methods: The industrial production of this compound involves the fermentation of Streptomyces griseoluteus under controlled conditions. The biosynthetic pathway includes the conversion of phenazine-1,6-dicarboxylic acid into griseoluteic acid by essential modification enzymes such as SgpH, SgpI, SgpK, and SgpL .

Analyse Chemischer Reaktionen

Types of Reactions: Griseolutein B undergoes various chemical reactions, including:

Oxidation: Periodic acid oxidation of this compound yields griseoluteic acid, formic acid, and formaldehyde.

Common Reagents and Conditions:

Oxidation: Periodic acid is commonly used for oxidation reactions.

Reduction: Lithium aluminum hydride is used for reduction reactions.

Major Products:

Oxidation: Griseoluteic acid, formic acid, and formaldehyde.

Reduction: 1-hydroxy-4-hydroxymethylphenazine and 1-hydroxy-4-methylphenazine.

Wissenschaftliche Forschungsanwendungen

Griseolutein B has several scientific research applications:

Wirkmechanismus

Griseolutein B exerts its effects by targeting specific molecular pathways. It has been shown to inhibit the growth of Trypanosoma brucei by interfering with the parasite’s metabolic processes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to disrupt the parasite’s energy production and cellular integrity.

Vergleich Mit ähnlichen Verbindungen

Griseoluteic Acid: A related phenazine compound with moderate antitrypanosomal activity.

Phenazinomycin: Another phenazine antibiotic with significant antitrypanosomal activity.

Clofazimine: A clinically used phenazine derivative with moderate antitrypanosomal activity.

Uniqueness of Griseolutein B: this compound stands out due to its exceptionally high antitrypanosomal activity, with an IC50 value significantly lower than other related compounds . This makes it a promising candidate for further research and potential therapeutic applications.

Biologische Aktivität

Griseolutein B is a phenazine derivative that has garnered attention for its significant biological activities, particularly its potent antitrypanosomal effects. This article delves into the various biological activities of this compound, supported by relevant data tables, case studies, and research findings.

This compound is characterized by its phenazine core, which is crucial for its biological activity. The compound's structure allows it to interact effectively with biological targets, leading to its observed pharmacological effects. The mechanism of action primarily involves the inhibition of Trypanosoma brucei, the causative agent of African sleeping sickness.

Antitrypanosomal Activity

Research has demonstrated that this compound exhibits remarkable antitrypanosomal activity. A study reported an IC50 value of 1.4 ng/ml , indicating that this compound is 1100–1600-fold more potent than standard treatments such as eflornithine and suramin . This high potency makes it a promising candidate for further development in treating trypanosomiasis.

Comparative Potency Table

| Compound | IC50 (ng/ml) | Relative Potency |

|---|---|---|

| This compound | 1.4 | Reference |

| Eflornithine | 1600 | 1100-fold less active |

| Suramin | 2300 | 1600-fold less active |

| Phenazinomycin | 230 | 164-fold less active |

| Griseoluteic Acid | 2000 | Moderate activity |

Antitumor Properties

This compound has also been investigated for its potential antitumor properties. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including myeloma and cervical cancer cells. For instance, in vitro studies showed that this compound inhibited the growth of myeloma cells through activation of the Wnt pathway, which plays a critical role in cell proliferation and differentiation .

Antitumor Activity Data

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Myeloma Cells | Not specified | Activation of Wnt pathway |

| HeLa Cells | 20 | Dose-dependent inhibition |

Notable Case Study

A significant case study involved a patient treated with griseofulvin for dermatophyte infections who later developed chronic granulocytic leukemia. Although this case does not directly involve this compound, it highlights the importance of monitoring long-term effects when using compounds with similar structures .

Toxicity and Safety Profile

Understanding the toxicity profile of this compound is crucial for its potential therapeutic applications. Preliminary studies suggest that while it exhibits potent biological activities, further investigations are necessary to fully elucidate its safety profile and any potential adverse effects.

Eigenschaften

IUPAC Name |

6-(1,2-dihydroxyethoxymethyl)-9-methoxyphenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,13,20-21H,7-8H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHVCMQHJHPGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911569 | |

| Record name | 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2072-68-6, 11029-63-3 | |

| Record name | Griseolutein B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002072686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.